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Introduction

The formation of ternary complexes, where three distinct molecules assemble, is a fundamental
process in numerous biological systems. These interactions are central to cellular signaling,
enzyme regulation, and the mechanism of action for novel therapeutics like Proteolysis
Targeting Chimeras (PROTACS). The ability to accurately measure and characterize the
formation of these complexes is crucial for advancing our understanding of biological pathways
and for the development of new drugs.

This document provides detailed application notes and protocols for several key biophysical
and cellular techniques used to measure ternary complex formation. These methods offer
orthogonal approaches to study the kinetics, thermodynamics, and cellular context of these
important molecular interactions.

l. Biophysical Techniques for In Vitro
Characterization

Biophysical techniques are indispensable for the quantitative analysis of ternary complex
formation using purified components. They provide critical data on binding affinities, kinetics,
and thermodynamics, which are essential for structure-activity relationship (SAR) studies and
the optimization of small molecule inducers of ternary complexes, such as PROTACSs.
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Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that
measures changes in the refractive index at the surface of a sensor chip as molecules
associate and dissociate.[1][2] It is a powerful tool for characterizing both binary and ternary
interactions, providing detailed kinetic and affinity data.[3][4]
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Parameter Description Typical Values Reference

Equilibrium
dissociation constant
for the interaction
) between two

KD (binary) nM to puM [5]
components (e.g.,
PROTAC and target
protein, or PROTAC

and E3 ligase).

Association rate
kon (binary) constant for the binary 103 to 107 M—1s-1 [5]

interaction.

Dissociation rate
koff (binary) constant for the binary 10-5to 10-ts! [5]
interaction.

Equilibrium
dissociation constant

KD (ternary) ) pM to pM [6]
for the formation of

the ternary complex.

Association rate
constant for the

kon (ternary) 103to 10’ M~1s1 [6]
ternary complex

formation.

Dissociation rate
constant for the
ternary complex. A
koff (ternary) 10-5to 10t st [6]
slower koff often
indicates a more

stable complex.

Cooperativity (a) A measure of how the 0.1 to >100 [5]1[6]
binding of the first
protein influences the
binding of the second

protein to the
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bifunctional molecule.
o > 1 indicates
positive cooperativity,
o <1 indicates
negative cooperativity,
and a = 1 indicates no

cooperativity.

This protocol describes a common setup where the E3 ligase is immobilized on the sensor
chip, and the target protein and PROTAC are injected as analytes.

Materials:
e SPRinstrument (e.g., Biacore)
e Sensor chip (e.g., CM5, for amine coupling)
e Immobilization reagents (e.g., EDC, NHS, ethanolamine)
o Purified E3 ligase (e.g., VHL or Cereblon complex)
 Purified target protein (e.g., Brd4)
» PROTAC of interest
e Running buffer (e.g., HBS-EP+)
Procedure:
e Chip Preparation and Ligand Immobilization:
1. Equilibrate the sensor chip with running buffer.
2. Activate the surface of the desired flow cell by injecting a mixture of EDC and NHS.

3. Inject the purified E3 ligase over the activated surface to achieve the desired
immobilization level.
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4. Deactivate any remaining active esters by injecting ethanolamine.

5. Areference flow cell should be prepared similarly but without the immobilized ligase to
subtract non-specific binding.

Binary Interaction Analysis (Optional but Recommended):

1. To determine the binary affinity of the PROTAC for the immobilized E3 ligase, inject a
series of concentrations of the PROTAC alone over the ligase and reference flow cells.

2. Regenerate the surface between injections if necessary.

3. To determine the binary affinity for the target protein, a separate experiment with the target
protein immobilized may be required.

Ternary Complex Kinetic Analysis:

1. Prepare a series of solutions containing a fixed concentration of the target protein and
varying concentrations of the PROTAC. It is also possible to fix the PROTAC concentration
and vary the target protein concentration.

2. Inject these solutions sequentially over the E3 ligase and reference flow cells. This is often
performed using a single-cycle kinetics approach to avoid surface regeneration, which can
be harsh on the immobilized protein.[5]

3. Monitor the association and dissociation phases in real-time.
Data Analysis:

1. Subtract the reference flow cell data from the active flow cell data to correct for bulk
refractive index changes and non-specific binding.

2. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding
for binary interactions, or a ternary binding model) to determine kon, koff, and KD.

3. Calculate the cooperativity factor (a) using the binary and ternary binding affinities.[7]
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SPR experimental workflow for ternary complex analysis.

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is another label-free optical technique that measures
biomolecular interactions in real-time.[8] It utilizes biosensor tips that are dipped into samples in
a microplate format.[9] While generally considered to have lower sensitivity than SPR, BLI is

higher throughput and more tolerant of crude samples.[5]

© 2025 BenchChem. All rights reserved. 6/21 Tech Support


https://www.benchchem.com/product/b606945?utm_src=pdf-body-img
https://www.iba-lifesciences.com/applications/protein-analysis/bli/
https://cmi.hms.harvard.edu/biolayer-interferometry
https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Parameter

Description

Typical Values

Reference

KD (ternary)

Equilibrium
dissociation constant
for the ternary

complex.

nM to uM

[5]

kon (ternary)

Association rate
constant for ternary

complex formation.

103 to 10° M—1s—1

[5]

koff (ternary)

Dissociation rate
constant for the

ternary complex.

10~4to 10 tst

[5]

Response (nm)

The shift in the
interference pattern,
proportional to the
number of molecules
bound to the

biosensor.

Varies

[10]

Materials:

e BLI instrument (e.g., Octet)

e Biosensors (e.g., Streptavidin-coated for biotinylated ligands)

e 96-well or 384-well microplate

 Biotinylated E3 ligase
» Purified target protein
o PROTAC of interest

e Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:
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e Biosensor Preparation:
1. Hydrate the streptavidin biosensors in assay buffer for at least 10 minutes.
o Plate Setup:

1. Fill the wells of the microplate with assay buffer for baseline steps, biotinylated E3 ligase
for the immobilization step, target protein and PROTAC solutions for the association step,
and assay buffer for the dissociation step.

e BLI Experiment Steps:

1. Baseline 1: Dip the biosensors into wells containing assay buffer to establish a stable

baseline (e.g., 60 seconds).

2. Immobilization: Move the biosensors to wells containing the biotinylated E3 ligase to
immobilize it on the sensor surface (e.g., 80 seconds).[5]

3. Baseline 2: Move the biosensors back to wells with assay buffer to wash away unbound
ligase and establish a new baseline (e.g., 60 seconds).

4. Association: Transfer the biosensors to wells containing a fixed concentration of the target
protein and varying concentrations of the PROTAC. A reference sensor should be moved
to a well with only the target protein to measure non-specific binding (e.g., 300 seconds).

[5]

5. Dissociation: Move the biosensors to wells containing only assay buffer to measure the
dissociation of the complex (e.g., 600 seconds).[5]

e Data Analysis:
1. Reference subtract the data from the sensor exposed to only the target protein.
2. Align the sensorgrams to the baseline and association steps.

3. Fit the processed data to a suitable binding model (e.g., 1:1 or 2:1 heterogeneous ligand)
to extract kinetic parameters (kon, koff) and affinity (KD).
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BLI experimental workflow for ternary complex analysis.
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Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a
binding event, providing a complete thermodynamic profile of the interaction.[11][12] It is
considered the gold standard for determining binding affinity and thermodynamics in solution.
[13]

Parameter Description Typical Values Reference

Equilibrium
KD ] o nM to mM [5]
dissociation constant.

Enthalpy change of

AH o -100 to +100 kJ/mol [5]
binding.
Entropy change of

AS o by g Varies [11]
binding.
Stoichiometry of

n 0.5t02.0 [5]

binding.

Calculated from the
o KD values of binary
Cooperativity (0) 0.1 to >100 [14]
and ternary

interactions.

Materials:

 Isothermal titration calorimeter
e Purified E3 ligase

 Purified target protein

e PROTAC of interest

» Dialysis buffer (ensure all components are in the same buffer to minimize heat of dilution
effects)
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Procedure:

e Sample Preparation:

1. Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer.

2. Degas all solutions immediately before use.

e Binary Titrations:

1. PROTAC into E3 Ligase: Fill the sample cell with the E3 ligase and the syringe with the
PROTAC. Perform a series of injections and record the heat change.

2. PROTAC into Target Protein: Fill the sample cell with the target protein and the syringe
with the PROTAC. Perform the titration.

e Ternary Titration:

1. To measure the affinity of the target protein for the pre-formed PROTAC-E3 ligase
complex, saturate the E3 ligase with the PROTAC.

2. Fill the sample cell with this pre-formed binary complex.

3. Fill the syringe with the target protein.

4. Perform the titration, injecting the target protein into the binary complex.

e Data Analysis:

1. Integrate the heat pulses from each injection to generate a binding isotherm.

2. Fit the isotherm to a suitable binding model (e.g., single-site binding) to determine KD, AH,
and stoichiometry (n).[5]

3. Calculate the Gibbs free energy (AG) and entropy (AS) from the fitted parameters.

4. Determine the cooperativity (0) by comparing the KD of the target protein binding to the E3
ligase-PROTAC complex with the KD of the target protein binding to the PROTAC alone (if
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PROTAC-mediated protein degradation pathway.

Il. Cell-Based Techniques for In Situ Analysis

While biophysical methods provide precise quantitative data, cell-based assays are crucial for
confirming ternary complex formation within a physiological context. These techniques can
detect interactions at endogenous protein levels and provide spatial information about where

these complexes form within the cell.

Proximity Ligation Assay (PLA)
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The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing
protein-protein interactions in situ.[15] It relies on the use of antibodies conjugated with DNA
oligonucleotides. When two target proteins are in close proximity (<40 nm), these
oligonucleotides can be ligated to form a circular DNA template, which is then amplified via
rolling circle amplification.[16][17] The amplified product is detected using fluorescent probes,
with each fluorescent spot representing a single interaction event.

L. Typical
Parameter Description Reference
Measurement
The number of
PLA Signal fluorescent spots per Count [17]
cell or per unit area.
The spatial overlap of
o the PLA signal with Qualitative/Quantitativ
Co-localization - [18]
specific subcellular e

compartments.

Materials:

e Fixed cells or tissue sections on slides

e Primary antibodies against the two proteins of interest (raised in different species)

o PLA probes (secondary antibodies with attached oligonucleotides, e.g., anti-rabbit PLUS and
anti-mouse MINUS)

 Ligation solution (containing ligase and connector oligonucleotides)

» Amplification solution (containing polymerase and fluorescently labeled oligonucleotides)

e \Wash buffers

e Mounting medium with DAPI

e Fluorescence microscope
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Procedure:

e Sample Preparation:

1. Fix and permeabilize cells or tissue sections according to standard immunofluorescence
protocols.

» Antibody Incubation:

1. Block non-specific binding sites with a blocking solution.

2. Incubate the sample with a mixture of the two primary antibodies.

3. Wash to remove unbound primary antibodies.

e PLA Probe Incubation:

1. Incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS).[16]

2. Wash to remove unbound PLA probes.

e Ligation:

1. Add the ligation mix containing ligase and connector oligonucleotides. Incubate to allow
circularization of the DNA template if the probes are in close proximity (e.g., 30 minutes at
37°C).[15][16]

o Amplification:

1. Add the amplification mix containing DNA polymerase and fluorescently labeled probes.
Incubate to generate the amplified DNA product (e.g., 100 minutes at 37°C).

e Imaging and Analysis:

1. Wash the sample and mount with a mounting medium containing DAPI for nuclear
counterstaining.

2. Visualize the fluorescent PLA signals using a fluorescence microscope.
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3. Quantify the number of spots per cell using image analysis software.
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Logical workflow of the Proximity Ligation Assay (PLA).

Forster Resonance Energy Transfer (FRET)
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Forster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer
between two fluorescent molecules (a donor and an acceptor) that are in close proximity
(typically <10 nm).[13][19] When applied in microscopy, FRET can be used to study protein-
protein interactions in living cells.[20][21]

L Typical
Parameter Description Reference
Measurement

The fraction of energy
. Percentage (e.g., 5-
FRET Efficiency (E) transferred from the 30%) [21]
0
donor to the acceptor.

The fluorescence
lifetime of the donor
fluorophore, which
decreases in the
Donor Lifetime (1) presence of FRET. Nanoseconds (ns) [20]
Measured by
Fluorescence Lifetime
Imaging Microscopy
(FLIM).

The fluorescence
emission from the

Sensitized Emission acceptor upon Intensity [19]
excitation of the

donor.

Materials:

 Live cells expressing the proteins of interest fused to a FRET pair of fluorescent proteins
(e.g., CFP-donor and YFP-acceptor, or GFP-donor and mCherry-acceptor).

o Confocal or wide-field fluorescence microscope equipped with appropriate filter sets for the
donor and acceptor.

» Environmental chamber to maintain cell viability during imaging.

© 2025 BenchChem. All rights reserved. 16/ 21 Tech Support


https://www.profacgen.com/ternary-complex-formation.htm
https://app.jove.com/v/62241/assessing-protein-interactions-live-cells-with-fret-sensitized
https://pmc.ncbi.nlm.nih.gov/articles/PMC9571070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2224177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2224177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9571070/
https://app.jove.com/v/62241/assessing-protein-interactions-live-cells-with-fret-sensitized
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Image analysis software.

Procedure:

e Cell Culture and Transfection:

1. Culture cells in appropriate media.

2. Transfect cells with plasmids encoding the fluorescently tagged proteins of interest. Allow
24-48 hours for protein expression.

e Sample Preparation for Imaging:

1. Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

e Image Acquisition:

1. Place the dish on the microscope stage within the environmental chamber (37°C, 5%
COz).

2. Acquire three images of the same field of view:

= Donor Image: Excite at the donor's excitation wavelength and collect emission at the
donor's emission wavelength.

= Acceptor Image: Excite at the acceptor's excitation wavelength and collect emission at
the acceptor's emission wavelength.

» FRET Image: Excite at the donor's excitation wavelength and collect emission at the
acceptor's emission wavelength.

3. It is also necessary to acquire images of cells expressing only the donor or only the
acceptor to correct for spectral bleed-through.[19]

o Data Analysis:

1. Correct the raw images for background fluorescence.
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2. Correct the FRET image for donor bleed-through into the acceptor channel and for
acceptor cross-excitation by the donor excitation wavelength.

3. Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) signal on a pixel-by-
pixel basis using established algorithms.

4. The resulting FRET efficiency map indicates the locations and relative strength of the
protein-protein interaction.
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Logical workflow of Forster Resonance Energy Transfer (FRET).
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Conclusion

The measurement of ternary complex formation is a critical aspect of modern biological
research and drug discovery. The techniques outlined in this document—SPR, BLI, ITC, PLA,
and FRET—provide a powerful and multifaceted toolkit for characterizing these interactions.
While biophysical methods offer high-precision quantitative data on the thermodynamics and
kinetics of purified components, cell-based assays provide invaluable insights into the
physiological relevance and subcellular localization of these complexes. The strategic
application of these complementary techniques will continue to drive innovation in our
understanding of complex biological systems and the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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